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These application notes provide a comprehensive guide to the use of Medium 199 (M199)
supplemented with Fetal Bovine Serum (FBS) for in vitro cell culture. This combination is widely
utilized for the growth and maintenance of a variety of cell types, particularly for non-
transformed cells, virus production, and primary explants of epithelial cells.[1][2][3][4]

Introduction to Medium 199 and Fetal Bovine Serum

Medium 199 (M199), developed by Morgan, Morton, and Parker in 1950, was one of the first
chemically defined synthetic media.[1][5] It contains a complex mixture of amino acids,
vitamins, nucleic acid precursors, and inorganic salts.[5][6] While M199 can support the
survival of explanted tissues without serum, long-term cultivation of cells typically requires
supplementation.[1]

Fetal Bovine Serum (FBS) is the most common supplement used in cell culture due to its rich
and complex mixture of growth factors, hormones, vitamins, amino acids, and other nutrients
essential for cell proliferation and maintenance.[7][8] It provides a wide range of
macromolecules that support cell viability, metabolism, growth, and attachment.[9] The primary
use of FBS is as a growth supplement for in vitro cell culture, typically added to basal media at
a concentration of 5-10%.[10]
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Key Advantages of Supplementing M199 with FBS

o Broad Applicability: The combination supports the growth of a wide variety of cell types.[1][2]

o Enhanced Cell Proliferation: FBS provides essential growth factors that stimulate cell division
and growth.[7][11]

 Increased Cell Viability: The nutrients and protective factors in FBS help maintain healthy cell

populations.

o Support for Adhesion and Spreading: FBS contains attachment factors that facilitate the

adherence of cells to culture surfaces.[9]

Quantitative Data: FBS Concentration and Cell
Proliferation

The optimal concentration of FBS can vary depending on the cell line and experimental
objectives. While a 10% FBS concentration is a common starting point, optimization is crucial

for reproducible results.[12]
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FBS Observed
Cell TypelLine Medium Concentration Effect on Reference
(%) Proliferation
Optimal

Human i )
) proliferation at
Pterygium DMEM/F-12 5% [13]
day 3 compared

Fibroblasts
to 10% and 15%.
Less proliferation
10% than 5% at day [13]
3.
Less proliferation
15% than 5% and [13]

10% at day 2.

Rate of
proliferation and
cell density at
Eagle's MEM 5-30% stationary phase [14]
increased with

Chick Embryo
Fibroblasts

serum

concentration.

Increased
proliferation and
] proportion of
Human Adipose- )
] N cellsin S and
Derived Stem Not Specified 20% & 30% [15]

G2/M phases
Cells (hADSCs) compared to

lower

concentrations.

Increasing
metabolic activity
Apical Papilla - 0.5%, 1%, 10%, in an FBS
Not Specified ] [16]
Cells (APCs) 15% concentration-
dependent

manner.
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Optimal
Insect Cells - ]
Not Specified 7% concentration for  [17]
(Sf21)
cell culture.
Optimal
Insect Cells . .
Not Specified 5% concentration for  [17]
(Bmb)
cell culture.

Note: The data presented above is for illustrative purposes and may not be directly transferable
to all experimental conditions with M199. It is highly recommended to perform a serum titration
experiment to determine the optimal FBS concentration for your specific cell line and research
needs.

Experimental Protocols
Protocol 1: Preparation of Complete M199 Medium with
FBS

Materials:

Medium 199 (M199) with Earle's or Hanks' salts, with L-glutamine and sodium bicarbonate
(liquid or powder)

» Fetal Bovine Serum (FBS), heat-inactivated is commonly used[10]

¢ Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 pg/mL streptomycin)
» Sterile tissue culture grade water (if using powdered medium)

« Sterile filtration unit (0.22 pum pore size)

o Sterile storage bottles

Procedure:

o Reconstitution of Powdered Medium (if applicable):
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o Refer to the manufacturer's instructions for the specific amount of powder and water to
use.

o Dissolve the M199 powder in tissue culture grade water with gentle stirring. Do not heat.[2]
o Add sodium bicarbonate as specified by the manufacturer.[2]
o Adjust the pH to 0.2-0.3 units below the desired final pH, as it may rise during filtration.[2]

o Bring the medium to the final volume with tissue culture grade water.

o Aseptic Supplementation:

o In a laminar flow hood, aseptically add FBS to the basal M199 medium to the desired final
concentration (e.g., for 10% FBS in 500 mL of M199, add 50 mL of FBS to 450 mL of
M199).

o Add Penicillin-Streptomycin solution to a final concentration of 1% (e.g., 5 mL to 500 mL of
medium).

« Sterile Filtration:
o Sterilize the complete medium by passing it through a 0.22 um sterile filter unit.
o Storage:

o Store the complete M199 medium at 2-8°C, protected from light. Use within 2-4 weeks.[18]

Protocol 2: General Cell Culture in M199 with FBS

Materials:

Complete M199 medium (prepared as in Protocol 1)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution (e.g., 0.25% Trypsin, 0.53 mM EDTA)

Cell culture flasks, plates, or dishes
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e Cryovial of the desired cell line
» Humidified incubator (37°C, 5% COx)
o Water bath (37°C)
Procedure:
e Thawing of Cryopreserved Cells:
o Rapidly thaw the cryovial in a 37°C water bath.

o Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete
M199 medium.

o Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove
cryoprotectant.

o Resuspend the cell pellet in fresh, complete M199 medium.
o Cell Seeding:

o Determine the cell concentration and viability using a hemocytometer and trypan blue
exclusion.

o Seed the cells into a culture vessel at the recommended density for the specific cell line.
 Incubation:

o Incubate the culture vessel in a humidified incubator at 37°C with 5% CO-.
e Subculturing (Passaging):

o When cells reach the desired confluency (typically 70-80%), remove the medium.

o Wash the cell monolayer with sterile PBS.

o Add a small volume of pre-warmed Trypsin-EDTA to detach the cells.
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o Incubate for a few minutes at 37°C until cells detach.
o Neutralize the trypsin by adding complete M199 medium.

o Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new
culture vessels at a lower density.

Protocol 3: Cell Proliferation Assay using Crystal Violet

This assay is a simple method to quantify cell number by staining the DNA of adherent cells.
[19]

Materials:

Cells cultured in a 96-well plate in complete M199 medium

Phosphate-Buffered Saline (PBS)

1% Glutaraldehyde solution

0.02% Crystal Violet staining solution in deionized water[20]

70% Ethanol

Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1000 cells/well and
incubate for 24 hours to allow for attachment.[20]

o Treatment (Optional): Apply experimental treatments (e.g., drugs, growth factors) and
incubate for the desired period (e.g., 72 hours).[20]

o Fixation:

o Carefully remove the culture medium.
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o Add 100 pL of 1% glutaraldehyde per well and incubate for 20 minutes at room
temperature.[20]

Staining:
o Remove the glutaraldehyde solution.

o Add 100 pL of 0.02% crystal violet solution to each well and incubate for 30 minutes at
room temperature.[20]

Washing:

o Remove the crystal violet solution and wash the plate with deionized water until the
excess dye is removed.[20]

Solubilization:

o Air dry the plate completely.
o Add 100 pL of 70% ethanol to each well to solubilize the bound dye.[20]

Absorbance Measurement:

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The
absorbance is proportional to the number of viable, adherent cells.

Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by FBS Growth Factors

Growth factors present in FBS activate several key signaling pathways that regulate cell
proliferation, survival, and growth. The two major pathways are the PI3K/Akt and MAPK/ERK
pathways.
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Caption: PI3K/Akt signaling pathway activated by growth factors.
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Caption: MAPK/ERK signaling pathway promoting cell proliferation.
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General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of a compound on
cell proliferation using M199 supplemented with FBS.
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Caption: Workflow for a cell proliferation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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